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Compound of Interest

Compound Name:
2-Methyl[1,2,4]triazolo[1,5-a]

[1,3,5]triazin-7-amine

CAS No.: 28610-00-6

Cat. No.: B1280574

Get Quote

Executive Summary
The 1,2,4-triazolo[1,5-a][1,3,5]triazine scaffold represents a critical class of "5-azapurine"

bioisosteres. Structurally mimicking the purine core of adenosine and guanosine, these

compounds exhibit exceptional in vitro potency, particularly as Adenosine Receptor (

) antagonists and kinase inhibitors.

However, a significant translational gap exists. While

values frequently reach the low nanomolar range in biochemical assays, in vivo efficacy is often
compromised by rapid metabolic clearance, poor aqueous solubility, and low oral bioavailability.
This guide objectively compares the performance metrics of these compounds, using the
reference standard ZM241385 as a primary case study to illustrate the pharmacokinetic
challenges inherent to this chemical series.
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The 1,2,4-triazolo[1,5-a][1,3,5]triazine system is a rigid, nitrogen-rich bicycle. Its success as a

drug scaffold stems from its ability to participate in key hydrogen bonding networks within the

orthosteric binding pockets of purine-utilizing enzymes and receptors.

Bioisosterism: It functions as a 5-azapurine, allowing it to competitively displace endogenous

adenosine.

Key Substituents: Activity is often driven by aryl or heteroaryl substituents (e.g., furan,

phenol) at the C2 and N-linker positions, which lock the compound into the receptor's

hydrophobic cleft.

Primary Signaling Pathway: Receptor Antagonism
In the context of Parkinson’s disease and immuno-oncology, these compounds function

primarily by blocking the Adenosine

receptor. Under normal conditions, Adenosine activation of

increases intracellular cAMP, leading to immunosuppression or reduced motor signaling.
Antagonists reverse this effect.
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Figure 1:Mechanism of Action.[1][2][3][4][5][6][7] Triazolotriazine compounds competitively

inhibit the A2A receptor, preventing the Gs-protein mediated cascade that leads to

immunosuppression.

In Vitro Profiling: High Potency, High Selectivity
In controlled buffer systems, triazolotriazines display elite performance. The reference

compound ZM241385 is the industry standard for validating

selectivity.

Key Performance Metrics (ZM241385)
The following data summarizes the binding affinity (

or

) derived from radioligand binding assays using rat or human membrane preparations.

Receptor
Subtype

Assay Type Ligand Used

Affinity (

/

)

Selectivity
Ratio

Adenosine Displacement -NECA
9.0 - 9.5 (nM

range)
N/A (Target)

Adenosine Displacement -R-PIA ~5.7
>1,000-fold

selective

Adenosine Functional cAMP ~7.0 Moderate

Adenosine Displacement -AB-MECA ~3.8 Highly selective

Interpretation: In vitro, the compound is a "super-binder." It fits the pocket with nanomolar

precision and ignores off-target subtypes (

,

). This profile typically triggers a "Go" decision for in vivo testing.
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The Translational Gap: In Vivo Reality
Despite the pristine in vitro profile, triazolotriazines frequently struggle in animal models due to

ADME (Absorption, Distribution, Metabolism, Excretion) failures.

Pharmacokinetic Failure Modes
Metabolic Instability: The triazine ring and furan substituents are prone to rapid oxidative

metabolism by hepatic CYPs.

Solubility: The planar, rigid aromatic structure leads to high crystal lattice energy and poor

aqueous solubility, limiting oral absorption.

Clearance: Studies on ZM241385 in rats reveal rapid elimination via both hepatic and extra-

hepatic pathways.[7]

Comparative Data: In Vitro vs. In Vivo (Rat Model)
Metric In Vitro Value

In Vivo Outcome
(Rat IV/PO)

Discrepancy Cause

Potency nM
High doses required

(10-50 mg/kg)

Low free drug

concentration in

plasma.

Stability Stable in buffer (24h) mins (IV)
Rapid metabolic

clearance.

Bioavailability N/A (Oral)
First-pass metabolism

+ poor solubility.

Efficacy
100% Receptor

Blockade
Transient Activity

Drug clears before

sustained effect

occurs.

Scientist's Note: This discrepancy highlights why ZM241385 remains a tool compound for in

vitro use rather than a clinical drug. Successful clinical candidates (like Istradefylline) often

utilize xanthine scaffolds or highly modified triazines to overcome these PK hurdles.
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Experimental Protocols
To replicate these findings, strictly controlled protocols are required. Below are the

standardized methods for assessing the in vitro/in vivo correlation.

Workflow Overview

Phase 1: In Vitro Phase 2: In Vivo

Synthesis Radioligand
Binding (Ki)

Microsomal
Stability

 If Ki < 10nM Rat PK
(IV vs PO)

 If T1/2 > 30min Efficacy Model
(e.g. Haloperidol-induced)

 If F > 20%

Click to download full resolution via product page

Figure 2:Screening Cascade. Note the "Stop/Go" criteria at the Microsomal Stability stage,

where most triazolotriazines fail.

Protocol A: Radioligand Binding Assay (In Vitro)
Objective: Determine affinity (

) for human

receptors.

Membrane Prep: Transfect CHO cells with human

cDNA. Homogenize and centrifuge (40,000 x g) to isolate membranes. Resuspend in Tris-
HCl buffer (pH 7.4).

Incubation:

Mix 20

g membrane protein.

Add Adenosine Deaminase (2 U/mL) to degrade endogenous adenosine.
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Add Radioligand:

-ZM241385 (or

-CGS21680) at 2 nM.

Add Test Compound: Serial dilution (

to

M).

Equilibrium: Incubate for 90 min at 25°C.

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with

ice-cold buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Protocol B: Pharmacokinetics (In Vivo Rat)
Objective: Assess bioavailability and half-life to explain in vivo efficacy gaps.

Animals: Male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein).

Dosing:

Group A: IV Bolus (1 mg/kg) in 5% DMSO/PEG400.

Group B: Oral Gavage (10 mg/kg) in 0.5% Methylcellulose.

Sampling: Collect blood at 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose.

Processing: Centrifuge for plasma. Precipitate proteins with acetonitrile containing internal

standard.
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Quantification: LC-MS/MS analysis.

Calculation: Determine

,

,

,

, and Bioavailability (

).

Conclusion
Triazolotriazine compounds are exceptionally potent in vitro tools for interrogating adenosine

receptors and specific kinases. Their rigid "5-azapurine" structure ensures high affinity and

selectivity. However, researchers must exercise caution when extrapolating these results to in

vivo models. The scaffold suffers from inherent metabolic liabilities and solubility issues that

often result in low oral bioavailability.

Recommendation: For in vivo studies, use ZM241385 only as a local injection or control, or

utilize structurally optimized analogs (e.g., with solubilizing piperazine tails) to ensure sufficient

plasma exposure.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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